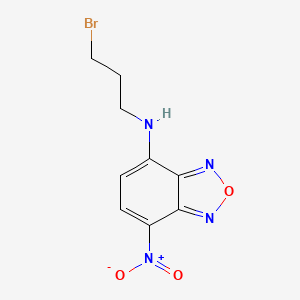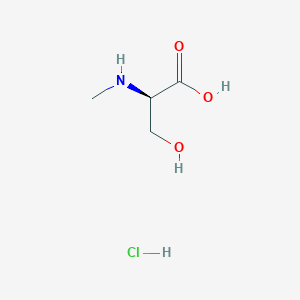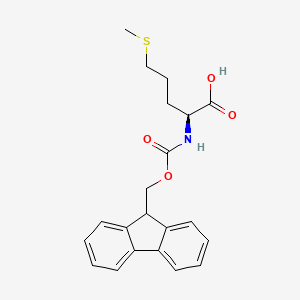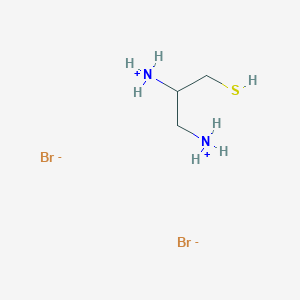
2,3-Diaminopropane-1-thiol dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diaminopropane-1-thiol dihydrobromide is a chemical compound with the molecular formula C₃H₁₀N₂S·2HBr. It is commonly used as a reagent and building block in various chemical syntheses. This compound is known for its high purity and quality, making it a valuable tool in scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diaminopropane-1-thiol dihydrobromide typically involves the reaction of 2,3-diaminopropane with hydrogen bromide in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product’s formation. The compound is then purified through recrystallization or other purification techniques to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
2,3-Diaminopropane-1-thiol dihydrobromide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form amines or other reduced sulfur-containing compounds.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products’ formation .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives. These products have diverse applications in chemical synthesis and research .
科学研究应用
2,3-Diaminopropane-1-thiol dihydrobromide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of 2,3-Diaminopropane-1-thiol dihydrobromide involves its ability to interact with various molecular targets, including enzymes and metal ions. The compound’s thiol group can form stable complexes with metal ions, affecting the activity of metalloenzymes. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
1,3-Diaminopropane dihydrobromide: Similar in structure but differs in the position of the amino groups.
2,3-Diaminopropane-1-thiol hydrochloride: Similar in structure but contains hydrochloride instead of dihydrobromide
Uniqueness
2,3-Diaminopropane-1-thiol dihydrobromide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and binding properties. This uniqueness makes it a valuable tool in various scientific and industrial applications .
属性
IUPAC Name |
(1-azaniumyl-3-sulfanylpropan-2-yl)azanium;dibromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2S.2BrH/c4-1-3(5)2-6;;/h3,6H,1-2,4-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAYOPSZSQIZDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)[NH3+])[NH3+].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)
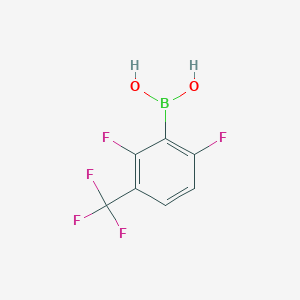
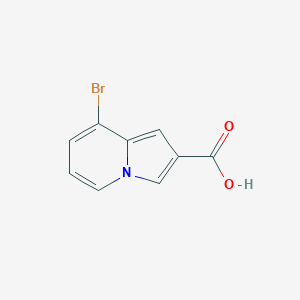
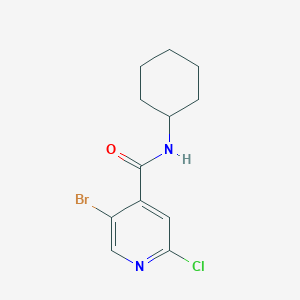
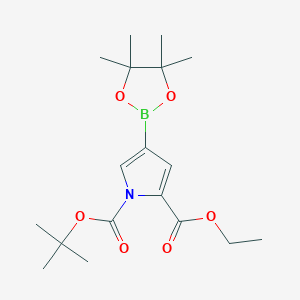
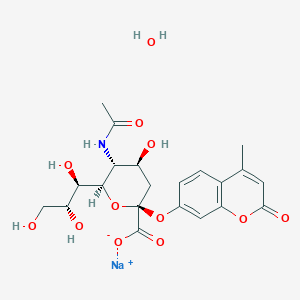
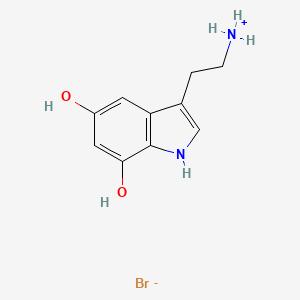
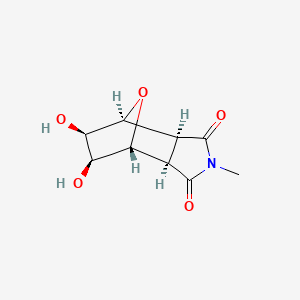
![Benzoic acid, 2-fluoro-5-nitro-, 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B6309136.png)

![(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate](/img/structure/B6309150.png)
